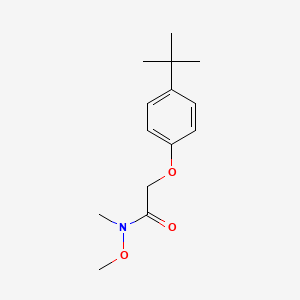

(1-Hexyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(1-Hexyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol” is a chemical compound with the molecular formula C11H20N2O3S . It has a molecular weight of 260.35 . This compound is used in scientific research and has a range of applications due to its unique properties.

Molecular Structure Analysis

The molecular structure of “(1-Hexyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol” is defined by its molecular formula C11H20N2O3S . The average mass of this compound is 260.353 Da and the monoisotopic mass is 260.119476 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of “(1-Hexyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol” include its molecular formula C11H20N2O3S and molecular weight 260.35 . More specific properties such as melting point, boiling point, and density were not found in the search results.科学的研究の応用

Methanotrophic Bacteria and Methane Conversion

Methane, an abundant gas used in energy recovery systems, heating, and transport, has been studied for its conversion into valuable products through the use of methanotrophic bacteria. These bacteria are capable of using methane as their sole carbon source. Their application spans a wide range of biotechnological uses including the generation of single-cell protein, biopolymers, nanotechnology components, soluble metabolites such as methanol, formaldehyde, and organic acids, lipids for biodiesel and health supplements, growth media, and vitamin B12. Genetic engineering can expand their product range to include compounds like carotenoids. Additionally, methanotroph-derived enzymes offer high conversion efficiencies for methanol production or CO2 sequestration as formic acid. Live cultures are explored for bioremediation, chemical transformations, wastewater treatment, biosensors, and electricity generation, showcasing the versatility and potential of methanotrophs in utilizing methane as a carbon source while addressing environmental concerns (Strong, Xie, & Clarke, 2015).

Methane to Methanol Conversion

Research into the conversion of methane to methanol (DMTM) explores both heterogeneous and homogeneous oxidation processes. Various transition metal oxides, particularly those based on molybdenum and iron, have been the focus for heterogeneous oxidation. The challenge of converting methane directly into methanol in an economically viable and environmentally friendly manner remains, but advancements in catalyst development and process control are promising. Aqueous homogenous oxidation shows potential for higher methanol yields but faces hurdles due to corrosive mediums and environmental pollution concerns. The search for green, efficient catalysts is central to overcoming these challenges and achieving industrial application of DMTM processes (Han et al., 2016).

Methane Utilization in C1 Chemistry

C1 chemistry, utilizing synthesis gas, methane, and carbon dioxide, presents multiple pathways to industrial chemicals. Catalytic syngas processing, despite being conducted at high temperatures and pressures, faces challenges in direct methane conversions due to low yields and selectivity. The application of Yttria-Stabilized Zirconia (YSZ) catalysts, potentially combined with other metals, shows promise in enhancing specific product yields through intermediate species formation on the catalyst surface. This highlights ongoing efforts to identify effective catalysts for improving methane conversion processes (Indarto et al., 2008).

特性

IUPAC Name |

(3-hexyl-2-methylsulfonylimidazol-4-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O3S/c1-3-4-5-6-7-13-10(9-14)8-12-11(13)17(2,15)16/h8,14H,3-7,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAZJROZZUNFVIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1C(=CN=C1S(=O)(=O)C)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Hexyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{2-Methanesulfonyl-1-[3-(propan-2-yloxy)propyl]-1H-imidazol-5-yl}methanol](/img/structure/B6339986.png)

![{1-[2-(Dimethylamino)ethyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol](/img/structure/B6339994.png)

![[2-Methanesulfonyl-1-(2-methoxyethyl)-1H-imidazol-5-yl]methanol](/img/structure/B6339995.png)

![[1-(Butan-2-yl)-2-methanesulfonyl-1H-imidazol-5-yl]methanol](/img/structure/B6340016.png)

![{1-[3-(Dimethylamino)propyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol](/img/structure/B6340028.png)

![[2-Methanesulfonyl-1-(3-methoxypropyl)-1H-imidazol-5-yl]methanol](/img/structure/B6340047.png)

![{1-[3-(Diethylamino)propyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol](/img/structure/B6340055.png)

![[2-Methanesulfonyl-1-(2-phenylethyl)-1H-imidazol-5-yl]methanol](/img/structure/B6340069.png)

![[2-Methanesulfonyl-1-(3-methylbutyl)-1H-imidazol-5-yl]methanol](/img/structure/B6340084.png)

![{1-[2-(3,4-Dimethoxyphenyl)ethyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol](/img/structure/B6340093.png)